Boc-AEDI-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-AEDI-OH, also known as tert-butoxycarbonyl-2-aminoethyl-1,1-dicarboxylic acid, is a chemical compound commonly used in peptide synthesis and biochemical research. It is a derivative of the amino acid L-arginine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and an AEDI (2-aminoethyl-1,1-dicarboxylic acid) unit on the guanidine group. This protecting group helps to prevent unwanted reactions during peptide synthesis and can be easily removed under appropriate conditions to reveal the reactive amino and guanidine groups .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-AEDI-OH typically involves the protection of the amino group of L-arginine with a tert-butoxycarbonyl group. This is achieved by reacting L-arginine with di-tert-butyl dicarbonate under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of high-purity this compound. The process involves stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions: Boc-AEDI-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

Reduction: CDI, DIBAL-H.

Major Products Formed:

Deprotection: The removal of the Boc group yields the free amino acid.

Reduction: The reduction of N-protected amino acids yields chiral α-amino aldehydes.

科学研究应用

Medicinal Chemistry

Boc-AEDI-OH is primarily utilized in the synthesis of peptides and other biologically active compounds. Its role as a protecting group for amines allows for selective reactions without interference from other functional groups. The following table summarizes its applications in medicinal chemistry:

| Application | Description | Example |

|---|---|---|

| Peptide Synthesis | Protects amino groups during peptide coupling reactions. | Used in the synthesis of cyclic peptides. |

| Drug Development | Serves as a precursor for bioactive molecules. | Development of inhibitors for enzyme targets. |

| Targeted Delivery Systems | Facilitates the creation of drug delivery vehicles. | Used in the formulation of liposomes. |

Case Study: Peptide Synthesis

In a study conducted by researchers at a leading pharmaceutical company, this compound was employed to synthesize a novel cyclic peptide that demonstrated significant activity against cancer cell lines. The protective nature of this compound allowed for multiple coupling reactions without the risk of premature deprotection, leading to high yields and purity of the final product.

Polymer Science

This compound finds applications in polymer chemistry, particularly in the development of functional polymers. Its ability to form stable linkages allows for the creation of polymers with tailored properties.

| Application | Description | Example |

|---|---|---|

| Functional Polymers | Used as a monomer or comonomer to impart specific functionalities to polymers. | Development of biodegradable polymers. |

| Cross-Linking Agents | Acts as a cross-linker to enhance mechanical properties of polymer networks. | Utilized in hydrogels for drug release systems. |

Case Study: Biodegradable Polymers

A research team investigated the use of this compound as a comonomer in the synthesis of biodegradable polyesters. The resulting polymers exhibited enhanced mechanical properties and controlled degradation rates, making them suitable for medical applications such as sutures and drug delivery systems.

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials with specific functionalities.

| Application | Description | Example |

|---|---|---|

| Nanocomposites | Incorporates into nanocomposites to improve thermal and mechanical stability. | Used in the development of nanofillers for plastics. |

| Smart Materials | Functions as a component in smart materials that respond to environmental stimuli. | Employed in temperature-responsive materials. |

Case Study: Nanocomposites

A study highlighted the incorporation of this compound into polymer nanocomposites, which resulted in improved thermal stability and mechanical strength compared to traditional composites. This advancement opens avenues for applications in aerospace and automotive industries.

作用机制

The mechanism of action of Boc-AEDI-OH involves its role as a protecting group in peptide synthesis. The Boc group prevents unwanted reactions by masking the amino group, allowing for selective reactions to occur at other functional groups. Upon removal of the Boc group, the reactive amino and guanidine groups are revealed, enabling further chemical modifications and interactions with molecular targets .

相似化合物的比较

Fmoc-AEDI-OH (9-fluorenylmethyloxycarbonyl-2-aminoethyl-1,1-dicarboxylic acid): Another protecting group used in peptide synthesis, which is cleaved under mild basic conditions.

Cbz-AEDI-OH (carbobenzyloxy-2-aminoethyl-1,1-dicarboxylic acid): A protecting group that is removed by hydrogenolysis.

Uniqueness of Boc-AEDI-OH: this compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multistep peptide synthesis where selective protection and deprotection are crucial .

生物活性

Boc-AEDI-OH (CAS: 144700-78-7) is a chemical compound derived from L-arginine, primarily utilized in peptide synthesis and biochemical research. Its biological activity is notable in various fields, including antimicrobial, antiviral, and anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-arginine and an aminoethyl dicarboxylic acid (AEDI) unit. This structure allows for selective reactions during peptide synthesis while maintaining stability under basic conditions. The Boc group can be easily removed under acidic conditions, making it a versatile building block in organic synthesis.

Target of Action

This compound serves as a linker in antibody-drug conjugation (ADC) and other bioconjugation processes. Its role is crucial in facilitating the attachment of therapeutic agents to antibodies, enhancing the specificity and efficacy of drug delivery systems.

Cellular Effects

The compound influences cellular functions by participating in peptide synthesis, which can affect cell signaling pathways, gene expression, and overall cellular metabolism. The peptides synthesized using this compound can modulate various biological activities depending on their sequence and structure.

Biological Activities

Research highlights several biological activities associated with peptides synthesized using this compound:

- Antimicrobial Activity : Peptides incorporating this compound exhibit significant antimicrobial properties against various pathogens.

- Antiviral Activity : Studies suggest that these peptides may inhibit viral replication and enhance host immune responses.

- Anticancer Properties : Certain peptides derived from this compound have shown potential in targeting cancer cells, promoting apoptosis, and inhibiting tumor growth.

Case Studies

- Antimicrobial Peptides : A study demonstrated that peptides synthesized with this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial membranes, leading to cell lysis.

- Anticancer Applications : Research involving the synthesis of specific anticancer peptides indicated that those containing this compound could selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is attributed to the unique structural features of the peptides.

- Peptide Therapeutics : In a therapeutic context, this compound has been employed to design novel peptide-based drugs targeting specific proteins involved in disease pathways. These studies underscore its importance in drug development.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. How can Boc-AEDI-OH be characterized to confirm its structural integrity and purity for use in experimental studies?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular structure. Purity should be assessed via HPLC with a reverse-phase column (e.g., C18) and UV detection at relevant wavelengths. For reproducibility, document solvent systems, column specifications, and retention times . Triangulate data with elemental analysis (C, H, N) to confirm stoichiometry.

Q. What experimental design considerations are critical for studying this compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Design a factorial experiment testing solubility in aqueous buffers (pH 3–10) at controlled temperatures (e.g., 25°C, 37°C). Use UV-Vis spectroscopy to monitor degradation kinetics. Include controls (e.g., inert atmospheres to prevent oxidation) and replicate measurements to assess variability. Data should be analyzed via ANOVA to identify significant pH/temperature interactions .

Q. How can researchers validate synthetic protocols for this compound to ensure reproducibility across laboratories?

- Methodological Answer : Provide step-by-step synthetic procedures with explicit details (e.g., molar ratios, reaction times, purification methods). Validate protocols using independent replicates and cross-lab verification. Report yields, purity metrics, and spectral data in supplementary materials. Reference established guidelines for organic synthesis documentation to align with peer-reviewed standards .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity data across different in vitro models?

- Methodological Answer : Conduct a systematic review of existing bioactivity datasets, noting variables such as cell lines, assay conditions (e.g., incubation time, concentration ranges), and controls. Perform meta-analysis to identify confounding factors (e.g., solvent effects, endotoxin contamination). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence-based binding) and report effect sizes with confidence intervals .

Q. How can chiral purity of this compound be optimized during synthesis, and what analytical techniques are most reliable for quantifying enantiomeric excess?

- Methodological Answer : Use asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) and monitor enantiomeric excess via chiral HPLC or capillary electrophoresis. Compare results with polarimetry and circular dichroism (CD) spectroscopy. For quantification, calibrate methods with enantiopure standards and report limit of detection (LOD) and quantification (LOQ) .

Q. What computational and experimental approaches are recommended to elucidate this compound’s mechanism of action when structural analogs show conflicting binding affinities?

- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with site-directed mutagenesis of putative target proteins. Validate predictions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference kinetic data (e.g., IC₅₀, Kd) with structural models to identify critical binding residues .

Q. How should researchers address batch-to-batch variability in this compound synthesis when designing longitudinal studies?

- Methodological Answer : Implement quality control (QC) protocols, including in-process analytics (e.g., TLC monitoring) and post-synthesis characterization (e.g., NMR, HPLC). Use statistical process control (SPC) charts to track critical parameters (e.g., yield, purity). For longitudinal studies, pool batches meeting predefined QC thresholds and document deviations in supplementary materials .

Q. Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound in heterogeneous cell populations?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Account for heterogeneity using mixed-effects models or hierarchical Bayesian approaches. Report goodness-of-fit metrics (e.g., R², AIC) and validate assumptions via residual analysis .

Q. How can researchers ensure raw data transparency and reproducibility in studies involving this compound?

- Methodological Answer : Deposit raw datasets (e.g., spectral files, kinetic curves) in public repositories (e.g., Zenodo, Figshare) with DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include metadata (e.g., instrument settings, software versions). For computational studies, share code via GitHub/GitLab with version control .

属性

IUPAC Name |

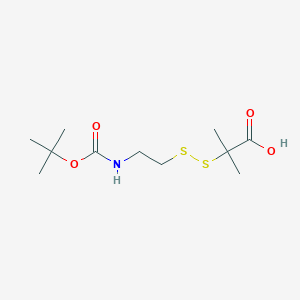

2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S2/c1-10(2,3)16-9(15)12-6-7-17-18-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMPSJKFHVLVAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。